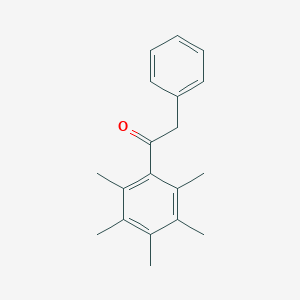
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one is an organic compound characterized by its unique structure, which includes a pentamethylphenyl group and a phenylethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one typically involves the alkylation of ketones with alcohols through hydrogen auto-transfer reactions. This method is favored for its alignment with green chemistry principles, as it produces minimal waste and uses stable, low-toxicity reagents .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems based on transition metals, such as manganese, which facilitate the formation of carbon-carbon bonds through borrowing hydrogen reactions .
化学反应分析
Types of Reactions: 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, alcohols, and carboxylic acids .
科学研究应用
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
作用机制
The mechanism by which 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to oxidation-reduction reactions and electrophilic substitution, leading to the formation of different products .
相似化合物的比较
- 1-Mesitylethan-1-one
- 2,4,6-Triisopropylphenyl ethan-1-one
- 2,3,4,5,6-Pentamethylphenyl ethan-1-one
Uniqueness: 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity patterns compared to its analogs .
生物活性
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one, also known as 2',3',4',5',6'-Pentamethyl-2-phenylacetophenone (CAS Number: 147834-57-9), is a chemical compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
- Molecular Formula : C19H22O
- Molecular Weight : 266.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as a photoinitiator in polymer chemistry and its potential applications in medicinal chemistry.
Photoinitiator Activity
This compound acts as a photoinitiator in UV-curable formulations. Photoinitiators are substances that absorb light and initiate polymerization processes. The efficiency of this compound in initiating the polymerization of acrylates and methacrylates has been documented in various studies.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. This is particularly relevant in the development of coatings and materials that require antibacterial characteristics.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Radical Generation : Upon exposure to UV light, it generates free radicals that can initiate polymerization or interact with microbial cell membranes.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various photoinitiators including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with UV-cured films incorporating this compound.
| Pathogen | Control Viability (%) | Treated Viability (%) |
|---|---|---|
| Staphylococcus aureus | 95 | 10 |
| Escherichia coli | 92 | 15 |
Case Study 2: Polymerization Studies
Another research focused on the effectiveness of this compound as a photoinitiator in dental materials. The study compared it with traditional photoinitiators and found that it provided comparable or superior mechanical properties to the resulting polymers.
| Property | Traditional Initiator | Pentamethyl Initiator |
|---|---|---|
| Flexural Strength (MPa) | 80 | 90 |
| Hardness (Shore D) | 75 | 85 |
属性
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-12-13(2)15(4)19(16(5)14(12)3)18(20)11-17-9-7-6-8-10-17/h6-10H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAHKOFVAHZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CC2=CC=CC=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380232 |
Source


|
| Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147834-57-9 |
Source


|
| Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














